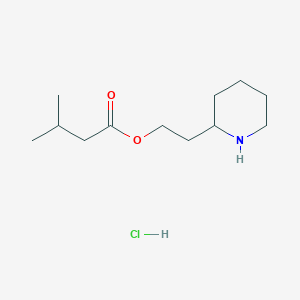![molecular formula C9H18N2O B1397439 2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one CAS No. 1568187-51-8](/img/structure/B1397439.png)
2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one
Overview
Description
“2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one” is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . The compound is also known as 1-isobutyrylpiperazine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H18N2O/c1-7(2)9(11)10-5-3-8(4-6-10)h7,8H,3-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is expected to be a liquid or solid or semi-solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Src Kinase Inhibition and Anticancer Activity
Research has demonstrated that certain derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, related to 2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one, exhibit inhibitory activity against Src kinase. These compounds, synthesized through multi-step strategies, have shown potential in inhibiting the growth of breast carcinoma cells. The specific activities of these derivatives depend on the substitution patterns at various positions of the molecule (Sharma et al., 2010).
Structural and Computational Studies
Various structural and computational analyses have been conducted on compounds structurally similar to this compound. For example, the X-ray structures and computational studies of several cathinones, which share some structural similarities, have been explored to understand their electronic and molecular properties (Nycz et al., 2011).
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of compounds with structural elements similar to this compound has been extensive. This includes the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their evaluation on serotonin receptors, providing insights into the influence of specific moieties on binding affinity (Pessoa‐Mahana et al., 2012).
Anticonvulsant Properties
Compounds related to this compound have been synthesized and tested for their anticonvulsant activity. These studies have helped in understanding the relationship between molecular structure and pharmacological activity, which is crucial for the development of new therapeutic agents (Obniska et al., 2005).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-8(3)6-11/h7-8,10H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRBYQQZMDLOU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)
![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)

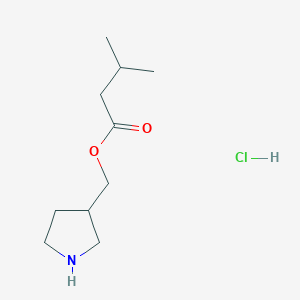
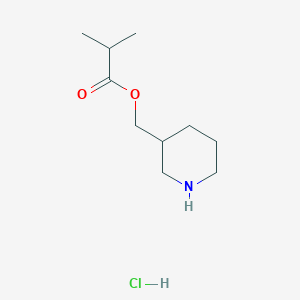
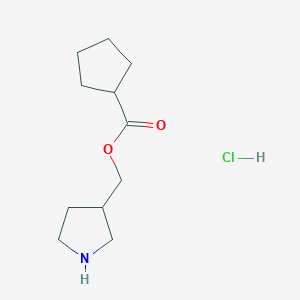
![4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397369.png)
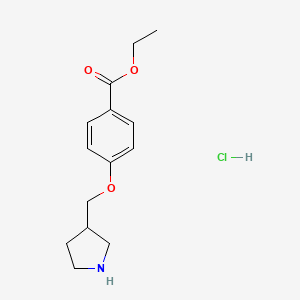

![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)
